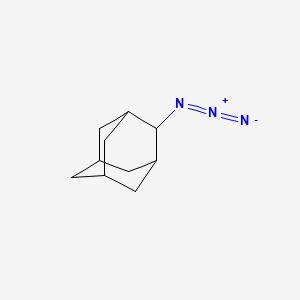

2-Azidoadamantane

Übersicht

Beschreibung

2-Azidoadamantane is a nitrogen-containing analog of adamantane . It is a compound with the molecular formula C10H15N3 . The substitution of one or more nitrogen atoms instead of carbon atoms in adamantane leads to several specific chemical and physical properties .

Synthesis Analysis

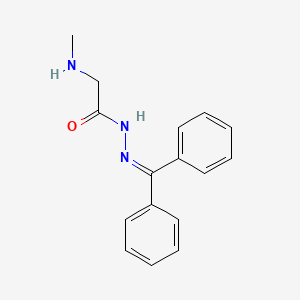

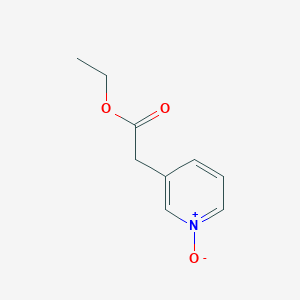

The synthesis of 1-azidoadamantane and related bridgehead azides has been reported in the literature . The synthesis involves amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis

Both 1-azidoadamantane and 2-azidoadamantane yield 1:1 inclusion complexes (ICs) with β-Cyclodextrin (β-CyD) and 1:2 ICs with α-Cyclodextrin (α-CyD) . Single crystal X-ray analysis of solid 5 demonstrates a bimodal orientation within β-CyD .Physical And Chemical Properties Analysis

Azaadamantanes, including 2-Azidoadamantane, have less lipophilicity compared to their adamantane analogs . This affects both their interaction with biological targets and bioavailability .Wissenschaftliche Forschungsanwendungen

Host-Guest Chemistry and Photofunctionalization

2-Azidoadamantane has been studied for its interactions with host molecules like octa acid (OA) and cucurbit[7]uril (CB7). These complexes are stable in both aqueous solution and gas phase. Upon irradiation, 2-azidoadamantane within these hosts generates nitrenes, leading to different chemical behaviors. For example, within OA, intermolecular C-H insertion is observed, demonstrating a unique reactivity pattern of nitrenes in such confined environments (Choudhury et al., 2013).

Photochemical Decomposition

The photochemical behavior of 2-azidoadamantane has been studied in detail, especially when entrapped in cyclodextrins (CyDs). This encapsulation significantly influences the product distribution and orientation of the reactant within the CyD cavity. These findings are crucial for understanding the selectivity and orientation effects in supramolecular chemistry (Brinker et al., 2011).

Coordination Chemistry

2-Azidoadamantane has been utilized in the synthesis of copper and silver complexes. These studies provide insights into the bonding modes of azide ligands with metal ions and the structural changes upon coordination. Such research is vital for developing new metal-organic frameworks and catalysis (Dias et al., 2000).

Reductive Coupling and Polymerization

There has been research into the reductive coupling of azides mediated by metal complexes, where 2-azidoadamantane plays a role. Such studies contribute to our understanding of coordination chemistry and the synthesis of novel organometallic compounds (Cowley et al., 2008). Additionally, 2-azidoadamantane has been used in the radical polymerization of methylacrylate, highlighting its potential in polymer science (Nguyen et al., 2003).

Safety and Hazards

Zukünftige Richtungen

The ultrasensitive detection of HIV-1 p24 antigen in clinical samples has been achieved using a click chemistry amplified nanopore (CAN) assay, which involves 2-azidoadamantane . This suggests that 2-Azidoadamantane and similar compounds could have significant potential in the development of diagnostic tools .

Wirkmechanismus

Target of Action

Azides are generally known to be reactive species that can interact with a variety of biological targets .

Mode of Action

Generally, azides are known to undergo a process called “Staudinger reaction” with phosphites, leading to the formation of phosphoranimines

Biochemical Pathways

Azides are known to undergo photochemical transformations, which could potentially affect various biochemical pathways

Pharmacokinetics

The adamantane moiety is known to enhance the lipophilicity of drugs, which can improve their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme) .

Result of Action

Azides are known to be reactive and can potentially modify the function of various biological targets . The specific effects of 2-Azidoadamantane would depend on its specific targets and mode of action.

Action Environment

The action of 2-Azidoadamantane can be influenced by various environmental factors. For instance, the reactivity of azides can be affected by temperature, light, and the presence of other reactive species . These factors can influence the stability of 2-Azidoadamantane, as well as its efficacy in interacting with its targets.

Eigenschaften

IUPAC Name |

2-azidoadamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-13-12-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMHNOXGUUDEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azidoadamantane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B3130213.png)

![2-[(E)-1-methoxy-3-(4-nitroanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3130242.png)

![2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3130245.png)

![2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3130254.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3130271.png)

![Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B3130275.png)

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B3130279.png)

![4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3130284.png)

![1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine](/img/structure/B3130325.png)